molecular formula C18H21ClN2 B13789343 3-(2-(alpha-Methylbenzylamino)ethyl)indole monohydrochloride CAS No. 63938-68-1

3-(2-(alpha-Methylbenzylamino)ethyl)indole monohydrochloride

Cat. No.: B13789343
CAS No.: 63938-68-1
M. Wt: 300.8 g/mol
InChI Key: QOQWOGSJRUZNTM-UHFFFAOYSA-N
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Description

3-(2-(alpha-Methylbenzylamino)ethyl)indole monohydrochloride is a synthetic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(alpha-Methylbenzylamino)ethyl)indole monohydrochloride typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and a suitable ketone under acidic conditions to form the indole ring . The reaction is carried out under reflux in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(alpha-Methylbenzylamino)ethyl)indole monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Scientific Research Applications

3-(2-(alpha-Methylbenzylamino)ethyl)indole monohydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(alpha-Methylbenzylamino)ethyl)indole monohydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(alpha-Methylbenzylamino)ethyl)indole monohydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

63938-68-1

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

2-(1H-indol-3-yl)ethyl-(1-phenylethyl)azanium;chloride

InChI

InChI=1S/C18H20N2.ClH/c1-14(15-7-3-2-4-8-15)19-12-11-16-13-20-18-10-6-5-9-17(16)18;/h2-10,13-14,19-20H,11-12H2,1H3;1H

InChI Key

QOQWOGSJRUZNTM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)[NH2+]CCC2=CNC3=CC=CC=C32.[Cl-]

Origin of Product

United States

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